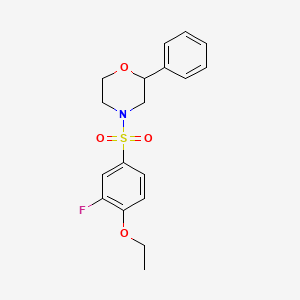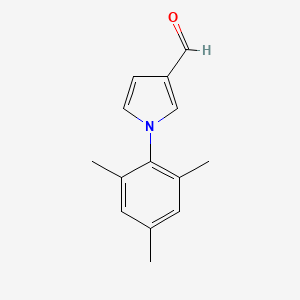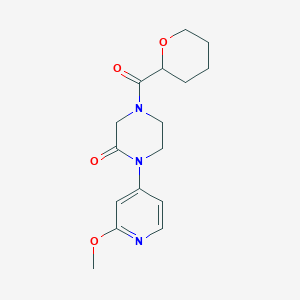![molecular formula C12H12FN5O2S B2530355 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 869067-65-2](/img/structure/B2530355.png)
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. These types of compounds are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazine ring and the introduction of the sulfanyl and acetamide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazine ring, a sulfanyl group (-SH), and an acetamide group (CH3CONH2). The presence of these functional groups would likely confer specific chemical properties to the molecule .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antiviral Potential
Compounds derived from 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide have shown significant promise in the development of new antibacterial and antiviral agents. Specifically, derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial properties, demonstrating activity against a range of bacterial species including Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus (Alharbi & Alshammari, 2019). Additionally, antiviral activity has been explored, with certain derivatives showing high efficacy against the influenza A virus H1N1 California/07/2009, suggesting potential for development into novel antiviral drugs (Demchenko et al., 2020).
Antimicrobial Activity
Further research into the antimicrobial properties of derivatives of this compound has yielded new thiazolidin-4-one derivatives that have been synthesized and tested for their antimicrobial activity. These compounds have been found to exhibit antibacterial activity against several pathogenic bacteria and fungi, indicating their potential as broad-spectrum antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Pharmaceutical Chemistry and Drug Design
In the realm of pharmaceutical chemistry, the molecular structure and interactions of derivatives of this compound have been studied extensively. Quantum chemical insights, along with molecular docking studies, have revealed the potential of these compounds in interacting with various biological targets, including SARS-CoV-2 proteins. This research underscores the compound's relevance in the design of antiviral agents, particularly against COVID-19 (Mary et al., 2020).
Molluscicidal Activity
Explorations into the molluscicidal activity of fluorine/phosphorus-substituted derivatives have also been conducted, demonstrating the potential of these compounds in controlling snail populations responsible for the spread of diseases such as Bilharziasis. This research not only expands the utility of the compound in public health applications but also highlights the versatility of its derivatives in addressing a variety of biological challenges (Al-Romaizan, Makki, & Abdel-Rahman, 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O2S/c1-7-11(20)18(14)12(17-16-7)21-6-10(19)15-9-4-2-8(13)3-5-9/h2-5H,6,14H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADABQHQSNPOJDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51090179 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide](/img/structure/B2530275.png)
![1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2530276.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2530283.png)

![ethyl 4-[3-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2530287.png)
![ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2530289.png)
![2-Phenyl-4-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2530291.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2530292.png)
![4-methoxy-1-methyl-5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2530293.png)
